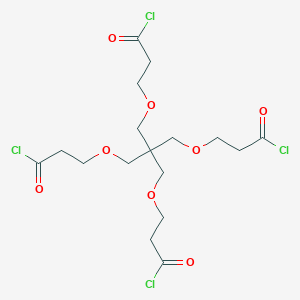
DiMNF
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
DiMNF has several scientific research applications:
Wirkmechanismus
Target of Action
DiMNF, also known as 3’,4’-Dimethoxy-αNF, is a selective aryl hydrocarbon receptor (AHR) modulator . The AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
this compound acts as a competitive AHR ligand . This means it competes with other ligands for binding to the AHR, thereby modulating its activity. Instead, it appears to have an antagonistic effect, inhibiting the expression of certain proteins .
Biochemical Pathways
The AHR is known to play a role in various biological processes, including immune response, cell growth, and differentiation
Result of Action
this compound’s antagonistic action on the AHR leads to the inhibition of the expression of certain acute phase response proteins, such as serum amyloid A and complement C3 . These proteins are involved in the body’s early defense response to infections, injuries, and other disturbances. By inhibiting their expression, this compound may modulate these responses.
Biochemische Analyse
Biochemical Properties
DiMNF is an AHR ligand that does not induce the expression of AHR dependent genes, such as CYP1A1 . Instead, it inhibits the expression of cytokine-induced acute phase response proteins such as serum amyloid A and complement C3 . This suggests that this compound interacts with these proteins and potentially other biomolecules in a way that modulates their activity.
Cellular Effects
The exact effects of this compound on various types of cells and cellular processes are not fully understood. Given its role as an AHR ligand and its ability to inhibit the expression of certain proteins, it is likely that this compound influences cell function. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an AHR ligand. It does not induce the expression of AHR dependent genes, but instead inhibits the expression of certain proteins . This suggests that this compound exerts its effects at the molecular level through binding interactions with these proteins, potentially leading to enzyme inhibition or activation and changes in gene expression .
Vorbereitungsmethoden
Die Synthese von DiMNF beinhaltet die Herstellung einer Mutterlauge durch Auflösen von 2 mg der Verbindung in 50 μL Dimethylsulfoxid (DMSO) um eine Konzentration von 40 mg/mL zu erreichen . Für In-vivo-Formulierungen wird die Mutterlauge mit Polyethylenglykol 300 (PEG300), Tween 80 und zweifach destilliertem Wasser (ddH2O) in bestimmten Anteilen gemischt . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber die Verbindung wird typischerweise für Forschungszwecke synthetisiert.
Analyse Chemischer Reaktionen
DiMNF unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Oxidationswege nicht umfassend dokumentiert sind.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart bestimmter Reagenzien und Bedingungen.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
This compound entfaltet seine Wirkung durch die Funktion als selektiver Arylhydrocarbon-Rezeptor-Modulator. Es ist ein kompetitiver Ligand für den Arylhydrocarbon-Rezeptor mit einem IC50-Wert von 21 nM . This compound nimmt eine einzigartige Orientierung innerhalb der Ligandenbindungstasche des Arylhydrocarbon-Rezeptors ein, wodurch es die Zytokin-vermittelte Entzündungsgenexpression unterdrücken kann . Diese Unterdrückung umfasst die Reduktion der Interleukin-1-beta-vermittelten mRNA-Induktion von Komplementkomponenten wie C4, C1S, C1R und C3 .
Vergleich Mit ähnlichen Verbindungen
DiMNF ist einzigartig in seiner selektiven Modulation des Arylhydrocarbon-Rezeptors, ohne die Expression von Arylhydrocarbon-Rezeptor-abhängigen Genen wie Cytochrom P450 1A1 (CYP1A1) zu induzieren . Zu ähnlichen Verbindungen gehören:
Alpha-Naphthoflavon: Ein weiterer Arylhydrocarbon-Rezeptor-Modulator, jedoch mit unterschiedlichen Bindungseigenschaften und Wirkungen.
Beta-Naphthoflavon: Ähnlich wie Alpha-Naphthoflavon, aber mit unterschiedlichen chemischen und biologischen Eigenschaften.
3-Methylcholanthren: Ein polycyclischer aromatischer Kohlenwasserstoff, der ebenfalls den Arylhydrocarbon-Rezeptor moduliert, aber unterschiedliche biologische Wirkungen hat.
Die einzigartige Fähigkeit von this compound, bestimmte Entzündungsreaktionen zu unterdrücken, ohne bestimmte Genexpressionen zu induzieren, unterscheidet es von diesen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)benzo[h]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-23-18-10-8-14(11-20(18)24-2)19-12-17(22)16-9-7-13-5-3-4-6-15(13)21(16)25-19/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZQDIUUJDAORK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058690 | |
| Record name | Dimethoxy-alpha-naphthoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14756-24-2 | |
| Record name | NSC123391 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethoxy-alpha-naphthoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14756-24-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B144399.png)





